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molecular formula C20H26N2O5S B8283614 N-butyl-N-(3'-phenylpropyl)-4-methoxy-3-nitrobenzenesulfonamide

N-butyl-N-(3'-phenylpropyl)-4-methoxy-3-nitrobenzenesulfonamide

Cat. No. B8283614
M. Wt: 406.5 g/mol
InChI Key: UMMQPVYIFCDMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05314998

Procedure details

To a stirred solution of 0.73 g N-butyl-N-(3'-phenylpropyl)-4-methoxy-3-nitrobenzensulfonamide in 10 ml dimethyl sulfoxide was added 10 ml of a 50% aqueous potassium hydroxide solution and the mixture was heated and stirred at 80° C. for 4 hours. The mixture was poured into water, acidified to pH 4-5 with 20% aqueous hydrochloric acid and extracted into chloroform. The extract was washed with water, dried over anhydrous magnesium sulfate, filtered, and the solvent was removed to give 0.71 g N-butyl-N-(3'-phenylpropyl)-4-hydroxy-3-nitrobenzenesulfonamide.
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]([CH2:20][CH2:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[S:6]([C:9]1[CH:14]=[CH:13][C:12]([O:15]C)=[C:11]([N+:17]([O-:19])=[O:18])[CH:10]=1)(=[O:8])=[O:7])[CH2:2][CH2:3][CH3:4].[OH-].[K+].O.Cl>CS(C)=O>[CH2:1]([N:5]([CH2:20][CH2:21][CH2:22][C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1)[S:6]([C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[C:11]([N+:17]([O-:19])=[O:18])[CH:10]=1)(=[O:8])=[O:7])[CH2:2][CH2:3][CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
0.73 g
Type
reactant
Smiles
C(CCC)N(S(=O)(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-])CCCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
EXTRACTION
Type
EXTRACTION
Details
extracted into chloroform
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CCC)N(S(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-])CCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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